molecular formula C15H12ClNO4 B3667221 4-chlorobenzyl 3-methyl-4-nitrobenzoate

4-chlorobenzyl 3-methyl-4-nitrobenzoate

Cat. No.: B3667221
M. Wt: 305.71 g/mol
InChI Key: HWMUUKZRFSZLJC-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 3-methyl-4-nitrobenzoate is an organic ester compound comprising a 4-chlorobenzyl group linked via an ester bond to a 3-methyl-4-nitrobenzoic acid moiety.

Properties

IUPAC Name

(4-chlorophenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-10-8-12(4-7-14(10)17(19)20)15(18)21-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMUUKZRFSZLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Key Differences Impact on Properties/Applications Reference
This compound 4-Chlorobenzyl + 3-methyl-4-nitrobenzoate High polarity due to nitro group; potential use in drug design for targeted interactions
3-Chloro-4-methyl-5-nitrobenzoic acid 3-Chloro + 4-methyl + 5-nitrobenzoic acid Carboxylic acid (not ester); substituent positions Increased acidity; limited membrane permeability compared to esters
4-Chlorobenzyl 4-nitrobenzoate 4-Chlorobenzyl + 4-nitrobenzoate Lacks 3-methyl group Reduced steric hindrance; altered reactivity in ester hydrolysis
4-Chlorobenzyl chloride 4-Chlorobenzyl + chloride substituent Simple alkyl halide (no ester/nitro groups) Intermediate in synthesis; no bioactivity reported
[3-[(E)-[(4-Nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate Hydrazone + 4-chlorobenzoate Hydrazone moiety instead of methyl-nitro group Enhanced potential for anticancer activity due to hydrazone functionality

Key Observations:

Substituent Position and Reactivity: The 3-methyl-4-nitro substitution on the benzoate ring introduces steric hindrance and electronic effects that differentiate it from compounds like 4-chlorobenzyl 4-nitrobenzoate (which lacks the methyl group). This steric effect may slow hydrolysis rates compared to unsubstituted esters . In contrast, 3-chloro-4-methyl-5-nitrobenzoic acid (a carboxylic acid analogue) exhibits higher acidity (pKa ~2.5–3.0) due to the electron-withdrawing nitro and chlorine groups, limiting its utility in non-polar environments .

Biological Activity :

  • The hydrazone-containing analogue (Table 1) demonstrates how replacing the methyl-nitro group with a hydrazone can shift bioactivity toward anticancer applications, emphasizing the role of functional groups in target specificity .
  • 4-Chlorobenzyl chloride , while structurally simpler, serves primarily as a synthetic intermediate rather than a bioactive compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chlorobenzyl 3-methyl-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
4-chlorobenzyl 3-methyl-4-nitrobenzoate

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